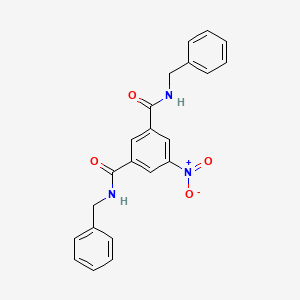
N,N'-dibenzyl-5-nitrobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is an organic compound with a complex structure that includes benzyl groups, nitro groups, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide typically involves the reaction of 5-nitroisophthalic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Reduction: N,N’-dibenzyl-5-aminobenzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitroisophthalic acid and benzylamine.
Scientific Research Applications
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The benzyl and amide groups can also contribute to the compound’s binding affinity to proteins and enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide: Similar structure but with dihydroxypropyl groups instead of benzyl groups.
5-Nitroisophthalic acid: The parent compound without the amide and benzyl functionalities.
Uniqueness
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is unique due to its combination of benzyl, nitro, and amide groups, which confer specific chemical and biological properties.
Properties
CAS No. |
349408-65-7 |
|---|---|
Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-N,3-N-dibenzyl-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O4/c26-21(23-14-16-7-3-1-4-8-16)18-11-19(13-20(12-18)25(28)29)22(27)24-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,26)(H,24,27) |
InChI Key |
XDKANWBDWNKEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















